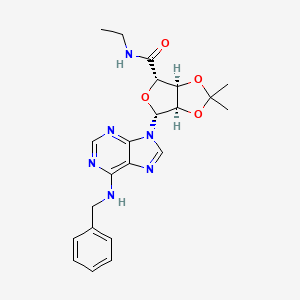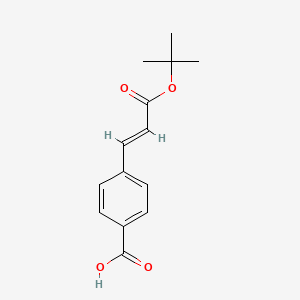
(E)-4-(2-tert-Butoxycarbonylvinyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-tert-Butoxycarbonylvinyl)-benzoic acid is an organic compound that features a benzoic acid core with a tert-butoxycarbonylvinyl substituent. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-tert-Butoxycarbonylvinyl)-benzoic acid typically involves the introduction of the tert-butoxycarbonyl group into a benzoic acid derivative. One common method is through the use of tert-butyl esters, which can be synthesized using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl alcohol and a suitable acid catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(2-tert-Butoxycarbonylvinyl)-benzoic acid may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of continuous flow processes allows for better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-tert-Butoxycarbonylvinyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-(2-tert-Butoxycarbonylvinyl)-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It may serve as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-tert-Butoxycarbonylvinyl)-benzoic acid involves its reactivity with various molecular targets. The tert-butoxycarbonyl group can undergo hydrolysis to release the active benzoic acid moiety, which can then interact with biological targets or participate in further chemical reactions. The pathways involved may include enzymatic hydrolysis and subsequent metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butoxycarbonyl group and are used in peptide synthesis.
tert-Butyl esters: These esters are similar in structure and are used in various organic synthesis applications.
Uniqueness
4-(2-tert-Butoxycarbonylvinyl)-benzoic acid is unique due to its specific combination of a benzoic acid core and a tert-butoxycarbonylvinyl substituent. This structure imparts distinct reactivity and properties, making it valuable in specialized applications.
Propriétés
Formule moléculaire |
C14H16O4 |
|---|---|
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
4-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C14H16O4/c1-14(2,3)18-12(15)9-6-10-4-7-11(8-5-10)13(16)17/h4-9H,1-3H3,(H,16,17)/b9-6+ |
Clé InChI |
BZUPIVMMIUZGDI-RMKNXTFCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


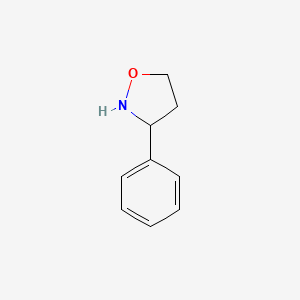
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B15339947.png)
![1-(4'-Ethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B15339952.png)
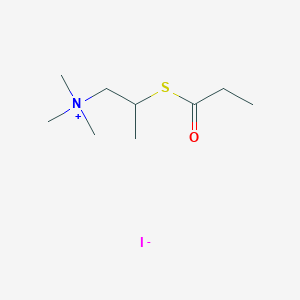
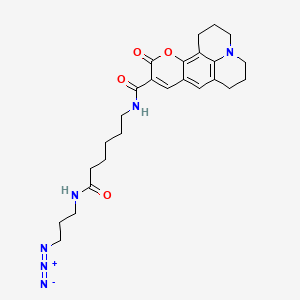

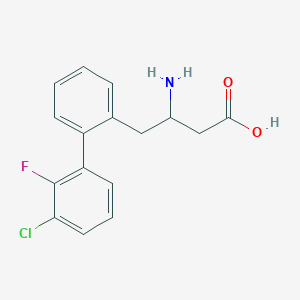

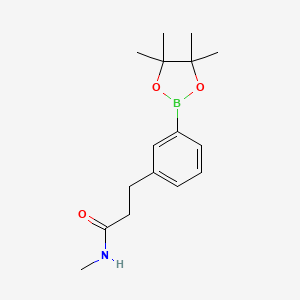
![Piperidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B15339998.png)


![4,4-Difluoro-3'-methyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B15340013.png)
